3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The title compound is prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one , which is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone .
Molecular Structure Analysis
- In the crystal, C—H···O hydrogen-bonding interactions link the molecules into chains running along the [001] direction. Additionally, C—H interactions further stabilize the crystal packing .
Chemical Reactions Analysis
Chalcones, including this compound, serve as important intermediates in the biosynthesis of flavonoids and are valuable starting materials for synthesizing biologically important heterocycles. They have been reported to possess various biological properties, such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-diabetic activities .
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM, and it is over 30,000 times more selective for FXa than other human coagulation proteases .
Mode of Action
3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition .
Biochemical Pathways
The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and, consequently, platelet aggregation . This action can help prevent thromboembolic diseases.
Pharmacokinetics
3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The compound is eliminated through several pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by 3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation and platelet aggregation . This results in antithrombotic efficacy, as demonstrated in preclinical studies in animal models . The compound can improve antithrombotic activity without excessively increasing bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in lab experiments include its high selectivity for a specific target in the brain, its ability to modulate the activity of this target in a reversible manner, and its well-defined mechanism of action. However, the use of this compound in lab experiments also has several limitations, including its high cost, the complexity of its synthesis, and the need for careful control of experimental conditions to ensure reproducibility and reliability of results.
Future Directions
There are several future directions for research on 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in other physiological and pathological processes. Additionally, the use of this compound in combination with other tools and techniques, such as optogenetics and electrophysiology, may provide new insights into the function of the target it binds to and its role in the brain.
Synthesis Methods
The synthesis of 3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves several steps, starting with the reaction of 4-(2-oxopiperidin-1-yl)aniline with 3-methoxybenzoyl chloride to form the intermediate product, which is then treated with sodium hydride and dimethylformamide to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.
Scientific Research Applications
3-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been used extensively in scientific research as a tool for studying the function of a specific target in the brain. This target is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. By selectively binding to this target, this compound can be used to modulate its activity and investigate its role in these processes.
properties
IUPAC Name |
3-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-6-4-5-14(13-17)19(23)20-15-8-10-16(11-9-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKUXTYPOGCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.